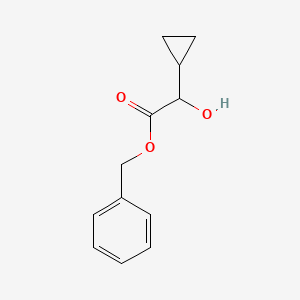

Benzyl 2-cyclopropyl-2-hydroxyacetate

Description

BenchChem offers high-quality Benzyl 2-cyclopropyl-2-hydroxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-cyclopropyl-2-hydroxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

benzyl 2-cyclopropyl-2-hydroxyacetate |

InChI |

InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 |

InChI Key |

HBEZCBDGJMYNGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Engineering Next-Generation ADC Linkers: A Technical Guide to Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 182747-31-5)

Executive Summary

In the rapidly evolving landscape of targeted oncology, the efficacy of an Antibody-Drug Conjugate (ADC) is fundamentally dictated by the stability and release kinetics of its linker. Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 182747-31-5) has emerged as a linchpin intermediate in the synthesis of advanced ADC linkers, particularly those conjugated to highly potent DNA topoisomerase I inhibitors such as Exatecan and Camptothecin derivatives[1][2].

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the structural logic, mechanistic utility, and experimental handling of this critical intermediate. Rather than merely listing its properties, this guide explains the causality behind its molecular design and provides self-validating protocols for its integration into complex bioconjugation workflows.

Structural Logic & Physicochemical Profiling

The architectural design of Benzyl 2-cyclopropyl-2-hydroxyacetate is not arbitrary; every functional group serves a precise pharmacokinetic or synthetic purpose in ADC development:

-

The Cyclopropyl Ring (Pharmacokinetic Modulator): In systemic circulation, premature linker cleavage leads to off-target toxicity. The cyclopropyl group introduces critical steric hindrance adjacent to the eventual ester/amide cleavage site. This bulk shields the bond from non-specific plasma esterases, enhancing circulation half-life while still permitting targeted intracellular release[3].

-

The Alpha-Hydroxy Group (Nucleophilic Handle): This secondary alcohol serves as the primary reactive site for coupling the intermediate to the payload or an extended peptide linker backbone[3].

-

The Benzyl Ester (Orthogonal Protector): During the harsh, multi-step synthesis of peptide linkers, the carboxylic acid must remain inert. The benzyl ester is stable under standard peptide coupling conditions but can be cleanly removed via catalytic hydrogenolysis (Pd/C, H₂) without disrupting newly formed amide or ester bonds[1][3].

Quantitative Physicochemical Data

The following table summarizes the core quantitative data required for stoichiometric calculations and scale-up synthesis.

| Property | Value | Scientific Rationale / Implication |

| CAS Number | 182747-31-5[1] | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C12H14O3[4] | Dictates mass-balance calculations in stoichiometric reactions. |

| Molecular Weight | 206.24 g/mol [4] | Used for precise molarity and yield determinations. |

| Density | 1.234 ± 0.06 g/cm³[5] | Critical for volumetric dispensing in liquid-phase scale-up. |

| Appearance | Colorless to light yellow liquid[1] | Visual indicator of purity; darkening may indicate oxidation. |

| Storage | -20°C (Pure form, up to 3 years)[6] | Prevents hydrolysis of the ester bond and limits thermal degradation. |

Mechanistic Role in Topoisomerase I Inhibitor ADCs

Benzyl 2-cyclopropyl-2-hydroxyacetate is predominantly utilized to synthesize linkers that couple to Exatecan (HY-13631) , a highly potent derivative of Camptothecin[1][7]. Once the payload is secured to the linker, the benzyl group is removed, and the resulting complex is bioconjugated to a monoclonal antibody (such as hu2F7)[1]. The intermediate is also vital in the synthesis of specialized pyrrolidines for broader ADC applications[8].

ADC assembly workflow using Benzyl 2-cyclopropyl-2-hydroxyacetate as a linker intermediate.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology for utilizing Benzyl 2-cyclopropyl-2-hydroxyacetate is designed as a self-validating system . Every synthetic step includes a specific analytical checkpoint to verify structural causality.

Phase 1: O-Acylation (Payload/Linker Coupling)

-

Causality: The sterically hindered alpha-hydroxy group requires robust activation to react with a carboxylic acid on the payload or linker framework. A Steglich esterification is employed here to drive the reaction forward while suppressing side reactions[3].

-

Procedure:

-

Dissolve the carboxylic acid partner (1.0 eq) and Benzyl 2-cyclopropyl-2-hydroxyacetate (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir at room temperature for 12–18 hours. Filter the precipitated dicyclohexylurea (DCU) byproduct.

-

-

Validation Checkpoint (LC-MS): Analyze the filtrate via LC-MS. The reaction is deemed successful when the starting material peak (m/z ~ 207 [M+H]⁺) is entirely depleted and the desired coupled mass is dominant[6].

Phase 2: Orthogonal Deprotection (Hydrogenolysis)

-

Causality: The benzyl ester must be cleaved to expose the free carboxylic acid for final bioconjugation to the antibody. Saponification (base hydrolysis) would destroy the payload; therefore, orthogonal catalytic hydrogenolysis is strictly required.

-

Procedure:

-

Dissolve the purified intermediate from Phase 1 in HPLC-grade methanol or ethyl acetate.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the substrate).

-

Purge the reaction vessel with Hydrogen gas (H₂) and stir vigorously at room temperature (1 atm) for 4 hours.

-

Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst, then concentrate the filtrate in vacuo.

-

-

Validation Checkpoint (¹H NMR): Perform ¹H NMR spectroscopy (e.g., in CDCl₃). Complete deprotection is unequivocally confirmed by the total disappearance of the aromatic benzyl protons (multiplet at δ 7.3–7.4 ppm) and the benzylic -CH₂- protons (singlet at δ 5.2 ppm)[6].

Safety, Handling, and Storage Logic

Maintaining the integrity of this intermediate is critical for reproducible yields.

-

GHS Safety Parameters: The compound is classified as harmful if swallowed (H302) and is a known irritant to the skin (H315), eyes (H319), and respiratory tract (H335). All handling must occur within a Class II biological safety cabinet or standard chemical fume hood using nitrile gloves and safety goggles.

-

Storage Causality: Benzyl 2-cyclopropyl-2-hydroxyacetate must be stored at -20°C in its pure form to prevent slow autoxidation of the alpha-hydroxy group and ambient hydrolysis of the ester bond[6]. When prepared as a stock solution, it is stable at -80°C for up to 6 months[8].

References

- Google Patents. "EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof".

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 4. Benzyl 2-cyclopropyl-2-hydroxyacetate | 182747-31-5 [sigmaaldrich.com]

- 5. Benzyl 2-cyclopropyl-2-hydroxyacetate | 182747-31-5 [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate structure and molecular weight

An In-Depth Technical Guide to (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate: Properties, Synthesis, and Applications in Drug Development

Executive Summary

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a chiral building block of significant interest to the pharmaceutical and biotechnology sectors. Characterized by a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , this compound features a core α-hydroxy acid structure with a cyclopropyl group and a benzyl ester.[1][2][3] Its stereospecific "(S)" configuration makes it a valuable precursor for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its critical role as an intermediate in the development of advanced therapeutics, including camptothecin analogues and linkers for Antibody-Drug Conjugates (ADCs).[4][5][6] A detailed, exemplary synthetic protocol and essential safety information are also presented for researchers and drug development professionals.

Physicochemical Properties and Molecular Structure

The molecular architecture of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is key to its utility. The structure consists of a central chiral carbon bonded to a hydroxyl group, a cyclopropyl ring, a hydrogen atom, and a carboxyl group esterified with benzyl alcohol. The "(S)"-configuration at this stereocenter is crucial for its application in enantioselective synthesis.

The presence of the rigid cyclopropyl ring introduces unique conformational constraints, while the benzyl ester serves as a versatile protecting group that can be selectively cleaved during synthetic sequences. These features make it an ideal starting material for constructing more complex chiral molecules.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2414393-48-7 | [1][7] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][3][4][8] |

| Appearance | Liquid or semi-solid | [4][8] |

| Density | 1.234 ± 0.06 g/cm³ | [4] |

| SMILES | O=C(OCC1=CC=CC=C1)O | [1] |

| InChI Key | HBEZCBDGJMYNGS-UHFFFAOYSA-N | [8] |

| Storage Conditions | Sealed in dry, 2-8°C | [8] |

Significance in Modern Drug Development

The primary value of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate lies in its role as a sophisticated intermediate for synthesizing high-value pharmaceutical agents. Its applications are particularly notable in oncology.

Precursor to Camptothecin Analogues

This molecule serves as a reactant in the synthesis of Camptothecin and its derivatives.[4] Camptothecin is a potent inhibitor of DNA topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication and transcription.[4] By stabilizing the enzyme-DNA complex, camptothecins prevent the re-ligation of the DNA strand, leading to double-strand breaks and apoptotic cell death. This mechanism makes them powerful anticancer agents.

Intermediate for Antibody-Drug Conjugate (ADC) Linkers

Perhaps its most cutting-edge application is in the construction of linkers for Antibody-Drug Conjugates (ADCs).[5][6] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload directly to cancer cells. They consist of three components: a monoclonal antibody that recognizes a specific tumor-associated antigen, a highly potent cytotoxic drug (the payload), and a chemical linker that connects them.

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is used to synthesize the linker component, which can then be coupled to payloads like Exatecan (a camptothecin derivative) and subsequently conjugated to an antibody.[5][6] The linker's design is critical; it must be stable in circulation but capable of releasing the payload once the ADC has been internalized by the target cancer cell.

Caption: Logical workflow for the application of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate in ADC development.

Proposed Synthetic Protocol: Fischer-Speier Esterification

This section outlines a standard and reliable method for synthesizing (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate from its corresponding carboxylic acid.

Principle: The synthesis is based on the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. To ensure the stereochemical integrity of the final product, this protocol assumes the starting material is the enantiomerically pure (S)-2-cyclopropyl-2-hydroxyacetic acid. Benzyl alcohol serves as the esterifying agent, and a strong acid catalyst like sulfuric acid is used. The reaction is typically driven to completion by removing the water formed as a byproduct.

Materials and Reagents:

-

(S)-2-cyclopropyl-2-hydroxyacetic acid

-

Benzyl alcohol (anhydrous)

-

Toluene (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask with Dean-Stark apparatus and condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add (S)-2-cyclopropyl-2-hydroxyacetic acid (1.0 eq).

-

Reagent Addition: Add anhydrous toluene (approx. 100 mL) to dissolve the acid, followed by benzyl alcohol (1.2 eq).

-

Catalyst Introduction: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to the mixture.

-

Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.

-

-

Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap, effectively removing it from the reaction and driving the equilibrium towards the ester product.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid. The reaction is typically complete within 4-8 hours.

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.

-

Self-Validation: The cessation of gas evolution (CO₂) indicates that the acid has been fully neutralized.

-

-

Phase Separation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of water and 50 mL of brine to remove residual salts and water-soluble impurities.

-

Drying and Filtration: Dry the organic phase over anhydrous MgSO₄, filter the mixture to remove the drying agent, and collect the filtrate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and ethyl acetate.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate as a colorless to pale yellow liquid.

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and molecular weight. Chiral HPLC can be used to confirm the enantiomeric purity.

Safety and Handling

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate requires careful handling in a laboratory setting. It is classified as harmful and an irritant.[7]

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Description |

| Hazard Statement | H302 | Harmful if swallowed.[7] |

| H315 | Causes skin irritation.[7] | |

| H319 | Causes serious eye irritation.[7] | |

| H335 | May cause respiratory irritation.[7] | |

| Precautionary Statement | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |

| P270 | Do not eat, drink or smoke when using this product.[7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

All work with this chemical should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is more than a simple chemical intermediate; it is an enabling tool for the development of sophisticated, next-generation pharmaceuticals. Its well-defined structure, stereochemistry, and versatile reactivity make it an invaluable asset for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in creating targeted and effective therapies, particularly in the competitive landscape of oncology research.

References

-

GlpBio. Benzyl 2-cyclopropyl-2-hydroxyacetate. [Link]

Sources

- 1. 2414393-48-7|(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate|BLD Pharm [bldpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Benzyl 2-cyclopropyl-2-hydroxyacetate 95% | CAS: 182747-31-5 | AChemBlock [achemblock.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.cn [glpbio.cn]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Benzyl 2-cyclopropyl-2-hydroxyacetate | 182747-31-5 [sigmaaldrich.cn]

Technical Monograph: Benzyl 2-cyclopropyl-2-hydroxyacetate

Chemical Identity & Structural Informatics

Benzyl 2-cyclopropyl-2-hydroxyacetate is a critical chiral building block and intermediate used primarily in the synthesis of Antibody-Drug Conjugates (ADCs) and topoisomerase I inhibitors. Its structure combines a lipophilic benzyl ester protecting group with a cyclopropyl-alpha-hydroxy moiety, a pharmacophore known for enhancing metabolic stability and potency in drug candidates.

Core Identifiers

| Parameter | Value |

| IUPAC Name | Benzyl 2-cyclopropyl-2-hydroxyacetate |

| Common Name | Cyclopropylglycolic acid benzyl ester |

| CAS Registry Number | 182747-31-5 (Racemic) |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| SMILES | OC(C2CC2)C(=O)OCC3=CC=CC=3 |

| InChIKey | HBEZCBDGJMYNGS-UHFFFAOYSA-N |

Physicochemical Profile[3]

| Property | Data | Note |

| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |

| Boiling Point | 315.0 ± 20.0 °C | Predicted at 760 mmHg |

| Density | 1.18 ± 0.1 g/cm³ | Predicted |

| pKa (OH) | ~13.5 | Secondary alcohol |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |

Synthetic Pathways & Manufacturing

The synthesis of Benzyl 2-cyclopropyl-2-hydroxyacetate generally follows two primary retrosynthetic disconnections: esterification of the parent hydroxy acid or nucleophilic addition to a glyoxylate core.

Pathway A: Grignard Addition (Convergent Route)

This method is preferred for generating the scaffold from achiral precursors. It involves the addition of cyclopropylmagnesium bromide to benzyl glyoxylate.

-

Reagents: Benzyl glyoxylate, Cyclopropylmagnesium bromide (0.5 M in THF).

-

Conditions: Anhydrous THF, -78°C to 0°C.

-

Yield: Typically 75-85%.

Pathway B: Direct Esterification (Linear Route)

Used when the parent acid (2-cyclopropyl-2-hydroxyacetic acid) is available, often from enzymatic resolution processes to secure specific chirality.

-

Reagents: 2-cyclopropyl-2-hydroxyacetic acid, Benzyl bromide, Cs₂CO₃ (or K₂CO₃).

-

Conditions: DMF, Room Temperature, 12h.

Visualized Workflow (DOT Diagram)

Figure 1: Dual synthetic pathways demonstrating the Grignard addition (Route A) and direct esterification (Route B).

Detailed Experimental Protocol

Objective: Synthesis of Benzyl 2-cyclopropyl-2-hydroxyacetate via Route A (Grignard Addition).

Materials & Equipment

-

Reaction Vessel: 250 mL 3-neck round-bottom flask (flame-dried, N₂ purged).

-

Reagents: Benzyl glyoxylate (10 mmol), Cyclopropylmagnesium bromide (12 mmol, 1.2 eq), Anhydrous THF (50 mL).

-

Quench: Saturated aqueous NH₄Cl.

Step-by-Step Methodology

-

Preparation: Charge the flask with Benzyl glyoxylate (1.64 g, 10 mmol) and anhydrous THF (50 mL) under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Addition: Add Cyclopropylmagnesium bromide dropwise via a pressure-equalizing addition funnel over 20 minutes. Critical: Maintain internal temperature below -65°C to prevent side reactions.

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Carefully quench the reaction with saturated NH₄Cl (20 mL) at 0°C.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc 8:2) to yield the pure oil.

Medicinal Chemistry Applications

The 2-cyclopropyl-2-hydroxyacetate motif is a high-value pharmacophore. The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but provides superior metabolic stability against CYP450 oxidation due to the strength of the cyclopropyl C-H bonds.[1]

Antibody-Drug Conjugates (ADCs)

This molecule is a verified intermediate in the synthesis of cleavable linkers for ADCs.

-

Mechanism: The hydroxyl group serves as an attachment point for self-immolative spacers (e.g., para-aminobenzyl alcohol derivatives).

-

Payloads: Specifically linked to Exatecan derivatives (Topoisomerase I inhibitors) used in next-generation ADCs targeting solid tumors.

Camptothecin Derivatives

Used in the semi-synthesis of Camptothecin analogs. The chiral center at the alpha-position allows for the stereoselective introduction of the cyclopropyl moiety, enhancing the lipophilicity and cellular permeability of the final drug candidate.

Biological Pathway Integration

Figure 2: Integration of the compound into ADC development and pharmacological mechanisms.

Analytical Characterization (Predicted)

For the verification of the synthesized product, the following NMR signals are diagnostic.

| Nucleus | Signal (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.30 - 7.40 | Multiplet | 5H | Benzyl Aromatic |

| 5.20 | Singlet (or ABq) | 2H | Benzyl CH₂ | |

| 3.85 | Doublet (J=6Hz) | 1H | Alpha-CH (Chiral Center) | |

| 2.80 | Broad Singlet | 1H | -OH | |

| 1.15 | Multiplet | 1H | Cyclopropyl CH | |

| 0.35 - 0.65 | Multiplet | 4H | Cyclopropyl CH₂ |

Mass Spectrometry (ESI+):

-

[M+Na]⁺: Calculated: 229.08; Observed: 229.1 m/z.

-

[M+H]⁺: Often weak due to loss of H₂O or benzyl cation formation.

References

-

MedChemExpress. (2024). (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate Product Monograph. Retrieved from

-

Talele, T. T. (2016).[2][3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][1][3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4] [4]

-

Sigma-Aldrich. (2024). Benzyl 2-cyclopropyl-2-hydroxyacetate Safety Data Sheet. Retrieved from

- Wipf, P., et al. (2005). Synthesis of functionalized cyclopropyl analogs of statine. Organic Letters, 7(1), 103-106. (Cited for general cyclopropyl-hydroxy synthesis methodology).

Sources

Strategic Implementation of Benzyl 2-cyclopropyl-2-hydroxyacetate in Next-Gen ADC Linkers

Topic: Role of Benzyl 2-cyclopropyl-2-hydroxyacetate in ADC Linker Synthesis Context: Next-Generation Topoisomerase I Inhibitor ADCs (e.g., SHR-A1811) Audience: Senior Scientists, Medicinal Chemists, ADC Process Engineers

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) has evolved from stochastic conjugation to precision-engineered linker-payload systems. A critical advancement in this domain is the transition from standard alkyl spacers to conformationally constrained moieties. Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 182747-31-5) serves as a pivotal intermediate in the synthesis of the linker-payload module for SHR-A1811 , a next-generation HER2-targeting ADC.

This guide details the technical utility of this compound, specifically its role in introducing a cyclopropyl-modified spacer that enhances metabolic stability and optimizes the physicochemical properties of the payload (SHR169265) relative to its predecessor, Exatecan (used in T-DXd).

Chemical Rationale & Mechanistic Role

In the architecture of SHR-A1811, the linker system connects the antibody (Trastuzumab) to the topoisomerase I inhibitor payload.[1][2][3][4][5][6] Unlike the standard self-immolative spacers found in earlier ADCs, the incorporation of a cyclopropyl moiety via Benzyl 2-cyclopropyl-2-hydroxyacetate addresses three critical failure modes in ADC design:

Metabolic Stability via Steric Shielding

Standard alkyl linkers are susceptible to premature hydrolysis by plasma esterases. The cyclopropyl group introduces significant steric hindrance and conformational rigidity adjacent to the cleavage site.

-

Mechanism: The bond angles of the cyclopropyl ring (

) create a rigid local environment that restricts the access of hydrolytic enzymes to the ester/carbonate linkage. -

Outcome: This modification extends the plasma half-life of the intact ADC, reducing systemic toxicity caused by premature payload release (a known issue with first-gen camptothecin ADCs).

Lipophilicity and Bystander Effect

The bystander effect—where the released payload diffuses out of the target cell to kill neighboring heterogeneous tumor cells—is driven by the payload's membrane permeability.

-

Optimization: The cyclopropyl fragment increases the lipophilicity (

) of the released catabolite (SHR169265) compared to the more polar unmodified Exatecan derivatives. -

Result: Enhanced transmembrane diffusion, allowing SHR-A1811 to effectively treat tumors with heterogeneous HER2 expression (HER2-low).

Synthetic Utility of the Benzyl Ester

The benzyl ester function in Benzyl 2-cyclopropyl-2-hydroxyacetate acts as an orthogonal protecting group during the complex assembly of the linker-drug module.

-

Orthogonality: It remains stable under the basic conditions used to couple the peptide linker (e.g., MC-GGFG) but can be removed via catalytic hydrogenolysis (

) without affecting the sensitive peptide bonds or the payload's lactone ring.

Experimental Protocol: Synthesis and Integration

The following protocol is derived from patent literature concerning Exatecan-analogue conjugates (e.g., US20210353764A1).

Synthesis of Benzyl 2-cyclopropyl-2-hydroxyacetate (Intermediate 9a)

Objective: Selective protection of 2-cyclopropyl-2-hydroxyacetic acid to facilitate downstream coupling.

| Parameter | Specification |

| Starting Material | 2-cyclopropyl-2-hydroxyacetic acid (Compound 2a) |

| Reagents | Benzyl bromide (BnBr), Potassium Carbonate ( |

| Solvent | Acetonitrile (ACN) |

| Reaction Time | 48 Hours |

| Temperature | Room Temperature ( |

| Yield Target |

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 2-cyclopropyl-2-hydroxyacetic acid (1.0 eq) and dissolve in anhydrous Acetonitrile (approx. 40 mL per gram of substrate).

-

Base Addition: Add Potassium Carbonate (

, 4.0 eq) to the solution. Ensure efficient stirring to suspend the solid base. -

Catalyst & Alkylation: Add Tetrabutylammonium iodide (TBAI, 0.1 eq) as a phase transfer catalyst, followed by the slow addition of Benzyl bromide (1.0 eq).

-

Note: TBAI accelerates the nucleophilic substitution by exchanging the bromide of BnBr with the more reactive iodide in situ.

-

-

Reaction: Stir the heterogeneous mixture at room temperature for 48 hours . Monitor consumption of the starting acid via TLC or LC-MS.

-

Work-up: Filter the reaction mixture through a Celite pad to remove inorganic salts (

, excess -

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: Hexanes/Ethyl Acetate) to obtain Benzyl 2-cyclopropyl-2-hydroxyacetate as a colorless to light yellow oil/solid.

Downstream Integration (Conceptual Workflow)

Once synthesized, this intermediate undergoes the following transformations to build the MC-GGFG-Cyclopropyl-Exatecan construct:

-

Activation: The free hydroxyl group (secondary alcohol) is activated (e.g., with p-nitrophenyl chloroformate) to form a carbonate or coupled directly if forming an ester.

-

Payload Coupling: The activated intermediate is coupled to the amine/hydroxyl of the Exatecan core.

-

Deprotection: The Benzyl ester is removed via hydrogenolysis (

) to reveal the carboxylic acid. -

Linker Attachment: The revealed acid is coupled to the N-terminus of the peptide linker (e.g., Gly-Gly-Phe-Gly) which is already attached to the Maleimide-Caproyl (MC) unit.

Visualizing the Pathway

The following diagrams illustrate the synthesis pathway and the structural logic within the ADC.

Synthesis Pathway of Intermediate 9a

Caption: One-step protection of the cyclopropyl-hydroxy acid precursor using Benzyl Bromide to generate the stable intermediate.

Role in SHR-A1811 Architecture

Caption: The cyclopropyl spacer connects the cleavable peptide linker to the payload, providing critical stability and solubility properties.

References

-

Zhang, T., et al. (2025).[3][4] SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles.[2][3][4][5][6] PLOS ONE. Retrieved from [Link][3][4]

-

Jiangsu Hengrui Medicine Co Ltd. (2021).[7] Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof. US Patent App.[7] US20210353764A1. Retrieved from

-

Su, H., et al. (2023). Linker Strategies in Antibody-Drug Conjugates: Insights from HER2-Targeted ADCs. ResearchGate. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drpress.org [drpress.org]

- 4. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. matilda.science [matilda.science]

- 6. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]

- 7. US20210353764A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof - Google Patents [patents.google.com]

Chemical stability of cyclopropyl alpha-hydroxy esters

Chemical Stability of Cyclopropyl -Hydroxy Esters: A Technical Guide

Executive Summary

Cyclopropyl

This guide details the stability profile of these motifs, specifically identifying acid-catalyzed homoallylic rearrangement as the primary degradation pathway. It provides actionable protocols for synthesis, handling, and analytical characterization to ensure integrity during drug development.

Structural Analysis & Electronic Properties

The stability of cyclopropyl

| Feature | Type A: Cyclopropyl | Type B: Cyclopropanecarboxylate |

| Structure | ||

| Key Risk | Cationic Rearrangement (Ring Opening) | Hydrolytic Stability (High) |

| Electronic State | Cyclopropyl group is | Cyclopropyl group is conjugated to the carbonyl ( |

| Reactivity | Prone to acid-catalyzed dehydration and ring expansion/opening. | Exceptionally stable to hydrolysis due to steric/electronic shielding. |

Critical Insight: In Type A, the

Chemical Stability Profile

Acidic Instability: The Cyclopropylcarbinyl Rearrangement

The most significant threat to the integrity of cyclopropyl

Mechanism:

-

Protonation: The

-OH is protonated.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Ionization: Loss of

forms the cyclopropylcarbinyl cation. -

Rearrangement: The C-C bond of the cyclopropane ring overlaps with the empty p-orbital, leading to ring opening.

-

Product Formation: The resulting homoallylic cation is trapped by a nucleophile (solvent) or eliminates a proton to form a diene.

Figure 1: Acid-catalyzed degradation pathway leading to ring-opened homoallylic impurities.

Basic Stability: Racemization & Hydrolysis

Under basic conditions, the risk profile shifts from skeletal rearrangement to stereochemical erosion and hydrolysis.

-

Racemization: If the

-carbon bears a proton, the ester is susceptible to racemization via an enolate intermediate. The cyclopropyl group exerts a complex electronic effect—it can stabilize the enolate via conjugation but also provides steric bulk that retards deprotonation kinetics compared to a methyl group.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Hydrolysis: The steric bulk of the cyclopropyl group generally slows down saponification relative to linear alkyl chains. However, the

-hydroxyl group can accelerate hydrolysis via intramolecular hydrogen bonding to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Thermal Stability

These esters are generally thermally stable up to

Synthetic & Handling Protocols

To manufacture and handle these compounds without degradation, specific protocols must be adopted.

Synthesis: The Reformatsky Approach

The safest route to these esters avoids acidic conditions entirely. The Reformatsky reaction is the gold standard.

Protocol:

-

Activation: Activate Zinc dust with 1,2-dibromoethane in THF.

-

Addition: Add ethyl bromodifluoroacetate (or simple bromoacetate) and the cyclopropanecarboxaldehyde.

-

Quench: Crucial Step. Do NOT quench with strong mineral acid (HCl). Use saturated aqueous ammonium chloride (

) or a phosphate buffer (pH 6-7). -

Workup: Extract immediately. Avoid prolonged contact with the aqueous phase if slightly acidic.

Purification Precautions

-

Stationary Phase: Standard silica gel is slightly acidic (pH 4-5).

-

Recommendation: Pre-treat silica with 1% triethylamine (

) in hexanes before loading the column. This neutralizes surface silanols that catalyze rearrangement.

-

-

Solvents: Avoid chloroform (

) stored for long periods, as it generates HCl. Use distilled dichloromethane (

Analytical Assessment

Validating the stability of your compound requires detecting specific degradation markers.

NMR Markers for Degradation

The ring-opening event creates a distinct NMR signature.

| Signal | Intact Cyclopropyl Ester | Degraded (Homoallyl) Product |

| Cyclopropyl Protons | Multiplets at | Absent |

| Alkene Protons | Absent | Multiplets at |

| Doublet at | Shifted/Absent |

Stability Testing Workflow

Use this decision tree to determine storage and handling conditions.

Figure 2: Stability validation workflow for cyclopropyl

References

-

Bender, D. M., et al. (2008). "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." Organic Letters, 10(3), 509-511. Link

-

Roberts, J. D., & Mazur, R. H. (1951). "The nature of the intermediate in the solvolysis of cyclopropylcarbinyl derivatives." Journal of the American Chemical Society, 73(7), 3542. Link

- Wiberg, K. B. (1968). "The Cyclopropylcarbinyl and Cyclobutyl Cations." Advances in Alicyclic Chemistry, 2, 185-254.

-

Hickford, P. J., et al. (2007). "Acid-Catalyzed Rearrangement of Fused Alkylideneoxetanols." Organic Letters, 9(23), 4681-4684. Link

-

Bai, J., et al. (2022). "Synthesis of

-Hydroxy and

Benzyl 2-cyclopropyl-2-hydroxyacetate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Benzyl 2-cyclopropyl-2-hydroxyacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Benzyl 2-cyclopropyl-2-hydroxyacetate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including its use in the development of antibody-drug conjugates (ADCs)[1]. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive analysis of the solubility of benzyl 2-cyclopropyl-2-hydroxyacetate, grounded in its physicochemical properties and the fundamental principles of solute-solvent interactions. While specific quantitative solubility data is sparse in publicly available literature, this guide offers a robust theoretical framework for predicting its solubility in a range of common organic solvents, complemented by a detailed experimental protocol for empirical determination.

Introduction to Benzyl 2-cyclopropyl-2-hydroxyacetate

Benzyl 2-cyclopropyl-2-hydroxyacetate, with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , is an organic ester characterized by a benzyl group, a cyclopropyl moiety, and a hydroxyl group alpha to the ester carbonyl[2][3][4]. Its physical form is typically a liquid or semi-solid[4]. The unique combination of these functional groups dictates its polarity, hydrogen bonding capabilities, and ultimately, its solubility profile. The presence of both polar (hydroxyl and ester groups) and non-polar (benzyl and cyclopropyl groups) regions gives the molecule an amphiphilic character, suggesting a nuanced solubility behavior across different solvent classes.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction[5]. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key molecular features of benzyl 2-cyclopropyl-2-hydroxyacetate that influence its solubility are:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor. The ester carbonyl (C=O) can also act as a hydrogen bond acceptor. This suggests good solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate)[6].

-

Polarity: The ester and hydroxyl groups impart significant polarity to the molecule. However, the non-polar benzyl ring and cyclopropyl group contribute to its lipophilic character. This balance suggests that the molecule will be most soluble in solvents of intermediate polarity.

-

Van der Waals Forces: The benzyl and cyclopropyl groups provide surface area for non-polar van der Waals interactions, which will favor solubility in non-polar or weakly polar solvents[6].

Based on these characteristics, we can predict the relative solubility of benzyl 2-cyclopropyl-2-hydroxyacetate in various organic solvents.

Diagram of Molecular Interactions

The following diagram illustrates the key intermolecular forces that govern the solubility of benzyl 2-cyclopropyl-2-hydroxyacetate.

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of benzyl 2-cyclopropyl-2-hydroxyacetate to a pre-weighed vial containing a known volume or mass of the chosen organic solvent. The presence of excess solid is crucial to ensure saturation.[7]

-

Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solute.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.

-

Gravimetric Analysis: Transfer the aliquot to a pre-weighed container. Record the total weight of the container and the saturated solution.

-

Solvent Evaporation: Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Final Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (mass of dried solute / volume of aliquot) * 1000

Conclusion

This guide provides a comprehensive overview of the solubility of benzyl 2-cyclopropyl-2-hydroxyacetate in organic solvents. By understanding the interplay of its molecular structure and the properties of the solvent, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided theoretical framework allows for rational prediction of solubility, while the detailed experimental protocol offers a reliable method for its empirical determination. For critical applications, it is always recommended to perform experimental verification of solubility.

References

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Pharmaffiliates. (n.d.). Benzyl 2-cyclopropyl-2-hydroxyacetate. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]

-

Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?[Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Chemsrc. (2025, August 28). Benzyl 2-cyclopropyl-2-oxoacetate. [Link]

-

Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ACS Omega. [Link]

-

Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. PMC. [Link]

- Process for the synthesis of alpha-hydroxy-esters.

- Process for preparing alpha-hydroxy carboxylic acids and esters thereof.

-

Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia. [Link]

Sources

Technical Guide: History and Development of Exatecan Intermediates

This technical guide provides a comprehensive analysis of the history, chemical development, and synthetic pathways of Exatecan and its critical intermediates, with a specific focus on its renaissance as a payload in Antibody-Drug Conjugates (ADCs).

Executive Summary: The Hexacyclic Evolution

Exatecan (DX-8951f ) represents a third-generation camptothecin analogue designed to overcome the limitations of Topotecan and Irinotecan. While early camptothecins suffered from poor water solubility and instability of the E-ring lactone (essential for Topoisomerase I inhibition), Exatecan introduced a hexacyclic structure. This structural expansion—specifically the addition of a six-membered ring fused to the A-ring—confers superior lactone stability and potency against multi-drug resistant (MDR) tumor cells.

Although Exatecan itself faced challenges in clinical trials due to toxicity, its chemical derivatives (specifically DXd ) have revolutionized oncology as the payload for Trastuzumab Deruxtecan (Enhertu) .[1] This guide details the synthetic architecture that enables both the standalone drug and its ADC application.

Structural Biology & Mechanism

The pharmacological potency of Exatecan stems from its ability to stabilize the Topoisomerase I-DNA cleavable complex.

The Critical "E-Ring" Problem

In physiological pH, the active

-

Hexacyclic System: A fused 6-membered ring containing a nitrogen atom (methylamino group) locks the conformation, reducing the rate of lactone hydrolysis.

-

Chirality: The (1S, 9S) configuration is essential for binding efficiency.

Table 1: Comparative Potency & Properties

| Compound | Structure Type | IC50 (MOLT-4) | Water Solubility | Key Feature |

| Camptothecin | Pentacyclic | ~15 nM | Poor | Unstable Lactone |

| SN-38 | Pentacyclic | ~2 nM | Poor | Active metabolite of Irinotecan |

| Exatecan | Hexacyclic | ~0.9 nM | High (as Mesylate) | Rigid A/B ring fusion |

| DXd | Hexacyclic Amide | ~0.31 µM* | Moderate | High membrane permeability (Bystander Effect) |

*Note: DXd potency varies by cell line but is generally optimized for intracellular release.[1]

Synthetic Pathways: The Convergent Strategy

Modern industrial synthesis of Exatecan employs a convergent strategy , joining two complex intermediates via a Friedländer condensation. This approach is superior to early linear syntheses due to higher yields and better control over chirality.

The "Key": The Tricyclic Ketone (Trione)

-

Chemical Name: (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[1]

-

Role: Provides the D and E rings (the active lactone site).

-

Synthesis: Typically derived from Citrazinic acid or 6-chloro-2-methoxynicotinic acid .[1] A critical step involves an asymmetric hydroxylation to establish the chiral center at the ethyl group.

The "Lock": The Aminonaphthalene Derivative

-

Chemical Name: 5-fluoro-4-amino-2-methyl-substituted aniline derivative (often protected as a phthalimide during early steps).[1]

-

Role: Provides the A, B, and C rings.

-

Synthesis: Starts with 2-fluorotoluene , utilizing Friedel-Crafts acylation to build the ring system.[1]

The "Key Turn": Friedländer Condensation

The union of the Trione and the Aminonaphthalene is catalyzed by acid (e.g., PPTS) in a solvent system like toluene/o-cresol. This forms the final hexacyclic core.

Caption: Figure 1. Convergent synthetic pathway for Exatecan Mesylate, highlighting the union of the Aminonaphthalene and Trione intermediates.

The ADC Era: Exatecan vs. DXd

A critical distinction in modern drug development is the difference between Exatecan (DX-8951) and the payload DXd (CAS 1599440-33-1).[1]

-

Exatecan: Contains a primary amine (-NH

) at the C-1 position.[1] -

DXd: Contains a glycolamide moiety (-NH-C(=O)-CH

-OH) at the C-1 position.[1]

The Deruxtecan Linker System

In ADCs like Trastuzumab Deruxtecan, the linker is Maleimide-GGFG-Aminomethylene .

-

Endocytosis: The ADC enters the HER2+ cell.[2]

-

Proteolysis: Lysosomal enzymes (Cathepsins B/L) cleave the GGFG (Gly-Gly-Phe-Gly) tetrapeptide.[1][3]

-

Self-Immolation: The remaining spacer collapses.

-

Release: The payload released is DXd , not Exatecan. The glycolamide group renders DXd membrane-permeable, allowing it to exit the target cell and kill neighboring tumor cells (the "Bystander Effect").

Caption: Figure 2. Mechanism of payload release for T-DXd. Note that the specific chemical species released is DXd, a glycolamide derivative of Exatecan.

Experimental Protocols

Protocol A: Synthesis of Aminonaphthalene Precursor (Friedel-Crafts)

This step constructs the aromatic backbone required for the "Lock" intermediate.[1]

-

Reagents: 2-Fluorotoluene (1.0 eq), Succinic Anhydride (1.2 eq), Aluminum Chloride (AlCl

, 2.5 eq), Dichloromethane (DCM).[1] -

Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

-

Procedure:

-

Dissolve 2-fluorotoluene in DCM and cool to 0°C.

-

Add AlCl

slowly to form a slurry. -

Add Succinic Anhydride portion-wise over 30 minutes, maintaining temperature <5°C.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Pour mixture slowly onto ice/HCl slush.

-

Extraction: Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na

SO

-

-

Validation: Monitor by TLC (formation of carboxylic acid spot). Yield is typically >85%.

Protocol B: Friedländer Condensation (Convergent Step)

The critical step forming the hexacyclic core.

-

Reagents: Aminonaphthalene intermediate (1.0 eq), Trione intermediate (1.0 eq), Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

-

Solvent: Toluene : o-Cresol (10:1 ratio).

-

Procedure:

-

Combine intermediates and catalyst in the solvent mixture.

-

Fit flask with a Dean-Stark trap to remove water (driving the equilibrium).[1]

-

Heat to reflux (approx. 110-130°C) for 16-24 hours.[1]

-

Workup: Cool to RT. Concentrate under reduced pressure to remove toluene.

-

Precipitate the product by adding Methanol or Ether.

-

Purification: Recrystallization from Methanol/DCM or preparative HPLC if high purity (>99.5%) is required for pharmaceutical use.[1]

-

References

-

Terasawa, H., et al. (1998). "Synthesis and antitumor activity of DX-8951f, a new water-soluble camptothecin derivative."[1][] Chemical & Pharmaceutical Bulletin, 46(8), 1269-1277.[1] Link

-

Nakada, T., et al. (2016). "Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads."[1][5][][6] Bioorganic & Medicinal Chemistry Letters, 26(6), 1542-1545.[1] Link

-

Ogitani, Y., et al. (2016). "Bystander killing effect of DS-8201a, a novel anti-HER2 antibody-drug conjugate, in tumors with HER2 heterogeneity."[1] Cancer Science, 107(7), 1039-1046.[1] Link[1]

-

Daiichi Sankyo Co., Ltd. (2020). "Trastuzumab Deruxtecan (Enhertu) Prescribing Information." Link

-

BenchChem. (2025). "Exatecan Derivatives for Antibody-Drug Conjugates: A Technical Guide." Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 3. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl 2-cyclopropyl-2-hydroxyacetate MSDS and safety data

An In-Depth Technical Guide to the Safe Handling of Benzyl 2-cyclopropyl-2-hydroxyacetate

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS No. 182747-31-5), a key intermediate in the synthesis of advanced therapeutic agents, notably Antibody-Drug Conjugate (ADC) linkers.[1][2] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from Material Safety Data Sheets (MSDS) and technical sources to ensure safe and effective laboratory operations.

Chemical Identification and Core Properties

Benzyl 2-cyclopropyl-2-hydroxyacetate is a carboxylic acid ester characterized by its cyclopropyl and benzyl functional groups. Understanding its fundamental properties is the first step in a robust safety assessment. The compound is typically supplied with a purity of 95-99%.[3][4][5]

| Property | Data | Source(s) |

| CAS Number | 182747-31-5 | [1][4] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][5] |

| Molecular Weight | 206.24 g/mol | [1][3] |

| Physical Form | Liquid, semi-solid, or solid; may appear as a yellow to brown liquid. | [3] |

| Synonyms | Phenylmethyl α-hydroxycyclopropaneacetate; Benzyl cyclopropylglycolate | [1] |

| InChI Key | HBEZCBDGJMYNGS-UHFFFAOYSA-N |

Note: Enantiomers (S)- and (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate exist with CAS numbers 2414393-48-7 and 2414393-47-6, respectively.[3][6]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary routes of exposure are oral ingestion, skin contact, eye contact, and inhalation. The data presented is a composite from suppliers, primarily based on the well-documented (S)-enantiomer, which presents the most comprehensive safety profile.[6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Data synthesized from MedChemExpress and Sigma-Aldrich.[6][7]

The causality for these classifications lies in the chemical's reactivity. The ester and hydroxyl groups can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and mucous membranes. If ingested, it can cause systemic harm.

Safe Handling and Exposure Control

A proactive approach to exposure control is paramount. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering and Administrative Controls

The primary engineering control is to handle the compound in a well-ventilated area.[6] A chemical fume hood is standard for preventing the inhalation of vapors or aerosols. An accessible safety shower and eye wash station are mandatory in any laboratory where this chemical is handled.[6] Administrative controls include ensuring all personnel are trained on the specific hazards and handling procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the GHS hazards. The following PPE is required to mitigate the risks of skin, eye, and respiratory irritation.[6]

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

-

Eye/Face Protection: Use safety goggles with side-shields that conform to EN166 or NIOSH standards.

-

Skin and Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is likely, a suitable respirator should be used.

The following diagram illustrates the standard workflow for handling Benzyl 2-cyclopropyl-2-hydroxyacetate in a laboratory setting.

Caption: Standard Laboratory Handling Workflow.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated area.[6]

-

Recommended Temperature: 2-8°C is the recommended storage temperature for long-term stability.[1]

-

Incompatible Materials: While specific data is limited, it is prudent to avoid strong oxidizing agents.[8]

-

Chemical Stability: The compound is stable under recommended storage conditions.[8]

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and correct action is critical. The following procedures are based on established safety protocols.[6]

First-Aid Measures

-

If Inhaled: Move the victim to fresh air immediately. Keep the person at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention.[6]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Promptly seek medical attention.[6]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6][8]

Accidental Release Measures

The response to a spill should be systematic to ensure personnel safety and environmental protection.

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[6]

-

Absorb: Use an inert, liquid-binding material (e.g., diatomite, sand, universal binders) to absorb the spill.[6]

-

Collect & Dispose: Collect the contaminated material into a suitable container for disposal in accordance with local, state, and federal regulations.[6]

-

Decontaminate: Clean the spill area and any contaminated equipment thoroughly.

The following diagram outlines the logical flow for responding to an accidental exposure.

Caption: First-Aid Response Logic for Exposures.

Fire-Fighting Measures

In the event of a fire involving Benzyl 2-cyclopropyl-2-hydroxyacetate:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]

-

Specific Hazards: During combustion, irritant fumes may be emitted.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[6]

Toxicological and Ecological Information

-

Toxicological Properties: The toxicological properties of this compound have not been thoroughly investigated.[9] The GHS classification is based on data from similar compounds and supplier information. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[6][7]

-

Ecological Information: Data on the environmental impact is limited. It is crucial to prevent the chemical from entering drains, water courses, or the soil to avoid unknown ecological effects.[6] Some safety data sheets for similar compounds indicate potential toxicity to aquatic life.[8][9]

This guide is intended for use by trained professionals and should supplement, not replace, institutional safety protocols and a thorough review of the primary Safety Data Sheet provided by the supplier.

References

-

Pharmaffiliates. CAS No : 182747-31-5 | Product Name : Benzyl 2-cyclopropyl-2-hydroxyacetate.[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Benzyl 2-cyclopropyl-2-hydroxyacetate 95% | CAS: 182747-31-5 | AChemBlock [achemblock.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Benzyl 2-cyclopropyl-2-hydroxyacetate | 182747-31-5 [sigmaaldrich.com]

- 8. pharmacopoeia.com [pharmacopoeia.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis and Bioconjugation of Exatecan-Based ADCs Utilizing a Cyclopropyl-Shielded Linker Strategy

Executive Summary & Mechanistic Rationale

Exatecan is a highly potent, camptothecin-derived DNA topoisomerase I inhibitor. Unlike traditional chemotherapeutics, Exatecan is a poor substrate for the P-glycoprotein (P-gp) efflux transporter, allowing it to effectively overcome multidrug resistance in solid tumors[1]. However, its inherent hydrophobicity and sub-nanomolar systemic toxicity necessitate highly engineered linker technologies to ensure stable circulation and targeted intracellular release[2].

The integration of Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS: 182747-31-5) as a linker intermediate provides a critical structural and kinetic advantage in modern Antibody-Drug Conjugate (ADC) design[3].

Causality of the Cyclopropyl Moiety:

-

Steric Shielding for Plasma Stability: The bulky cyclopropyl ring restricts the conformational flexibility of the adjacent carbamate/ester bond. This localized steric hindrance shields the linkage from premature hydrolysis by circulating non-specific esterases in the bloodstream, thereby preventing off-target toxicity[4].

-

Controlled Enzymatic Release: While stable in plasma, the linkage remains highly susceptible to targeted intracellular cleavage. When paired with a tetrapeptide like Gly-Gly-Phe-Gly (GGFG), lysosomal Cathepsin B cleaves the peptide, initiating a self-immolative cascade that effortlessly bypasses the cyclopropyl shield to release the active Exatecan payload[5].

-

Hydrophobicity Modulation: The cyclopropyl-hydroxyacetate spacer, especially when combined with hydrophilic masking entities (such as PEG or polysarcosine), helps balance the extreme lipophilicity of Exatecan. This prevents ADC aggregation and maintains a pharmacokinetic (PK) profile comparable to the unconjugated monoclonal antibody, even at high Drug-to-Antibody Ratios (DAR)[6].

Synthetic Pathway & Workflow

The synthesis of a cyclopropyl-shielded Exatecan ADC follows a convergent modular approach. The cyclopropyl intermediate is first conjugated to the Exatecan core, deprotected, and subsequently coupled to a protease-cleavable peptide spacer (e.g., MC-GGFG) before final bioconjugation[7].

Workflow for the synthesis of Exatecan ADCs utilizing a cyclopropyl-shielded linker strategy.

Detailed Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating critical in-process controls to guarantee reproducibility and safety.

Protocol A: Synthesis of the Cyclopropyl-Exatecan Payload Module

-

Hydroxyl Activation: Dissolve Benzyl 2-cyclopropyl-2-hydroxyacetate (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq) and pyridine (2.0 eq). Stir at room temperature for 4 hours.

-

Causality: DSC converts the secondary hydroxyl into a highly reactive NHS-carbonate, priming it for nucleophilic attack by Exatecan's primary amine while the benzyl ester protects the carboxylate[8].

-

-

Payload Conjugation: Add Exatecan mesylate (0.95 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture. Stir overnight in the dark to form the cyclopropyl-shielded carbamate. Purify via flash chromatography.

-

Debenzylation: Dissolve the purified intermediate in a 1:1 mixture of methanol and ethyl acetate. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) for 2 hours.

-

Causality: Catalytic hydrogenolysis selectively removes the benzyl protecting group, exposing the free carboxylic acid without reducing the cyclopropyl ring or the delicate Exatecan core[8]. Filter through Celite and concentrate in vacuo.

-

Validation Checkpoint A: The success of the debenzylation step must be validated via LC-MS. The complete disappearance of the m/z peak corresponding to the benzyl-protected intermediate and the emergence of the free carboxylic acid peak confirms >98% deprotection. Failure indicates a poisoned Pd/C catalyst.

Protocol B: Assembly of the MC-GGFG-Cyclopropyl-Exatecan Drug-Linker

-

Peptide Coupling: Dissolve the deprotected cyclopropyl-Exatecan intermediate (1.0 eq) and the MC-GGFG peptide spacer (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF)[7].

-

Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 3 hours.

-

Causality: HATU is chosen over standard EDC/NHS because it facilitates rapid, high-efficiency amide bond formation between the sterically hindered cyclopropyl-carboxylic acid and the N-terminus of the GGFG peptide, minimizing epimerization[2].

-

-

Purification: Purify the crude mixture using preparative HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient). Lyophilize to obtain the final drug-linker.

Validation Checkpoint B: Purity is validated via analytical HPLC. The presence of unreacted free Exatecan must be strictly <0.1% to prevent severe off-target toxicity in the final ADC formulation.

Protocol C: Bioconjugation to Monoclonal Antibody

-

Antibody Reduction: Buffer exchange the monoclonal antibody (e.g., Trastuzumab) into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.2). Adjust the concentration to 10 mg/mL. Add Tris(2-carboxyethyl)phosphine (TCEP) (2.5 eq per antibody) and incubate at 37°C for 2 hours.

-

Causality: TCEP selectively reduces endogenous interchain disulfide bonds to generate reactive sulfhydryl groups for site-directed maleimide conjugation[6].

-

-

Conjugation: Dissolve the MC-GGFG-Cyclopropyl-Exatecan linker in DMSO to a 10 mM stock. Add to the reduced antibody at a 6-8 molar excess. Ensure the final DMSO concentration remains <10% v/v to prevent antibody denaturation. Incubate at room temperature for 2 hours[5].

-

Quenching & Purification: Quench unreacted maleimide groups by adding N-acetylcysteine (NAC) in a 10-fold excess. Purify the ADC via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove the free drug-linker and quenching reagent[5].

Validation Checkpoint C: The Drug-to-Antibody Ratio (DAR) is validated using Hydrophobic Interaction Chromatography (HIC) or intact mass spectrometry. A DAR distribution centering around 4.0 or 8.0 (depending on exact TCEP equivalents) with <5% unconjugated antibody confirms successful bioconjugation[6].

Quantitative Data & Validation

To validate the efficacy and stability of the synthesized Exatecan ADCs, in vitro cytotoxicity assays are performed. The data below demonstrates that the cyclopropyl-shielded linker ensures the payload is inactive in circulation but highly potent upon internalization and cleavage in target-positive cells.

Table 1: In Vitro Cytotoxicity (IC50) of Exatecan and Exatecan-Based ADCs [2][5]

| Construct / Compound | Target Antigen | Cell Line | Cancer Type | IC50 (nM) |

| Free Exatecan | N/A | SK-BR-3 | Breast (HER2+) | ~0.1 - 0.5 |

| IgG(8)-EXA (DAR 8) | HER2 | SK-BR-3 | Breast (HER2+) | 0.41 ± 0.05 |

| Db(4)-EXA (DAR 4) | HER2 | SK-BR-3 | Breast (HER2+) | 1.13 ± 0.35 |

| Mb(4)-EXA (DAR 4) | HER2 | SK-BR-3 | Breast (HER2+) | 14.69 ± 6.57 |

| IgG(8)-EXA (DAR 8) | HER2 | MDA-MB-468 | Breast (HER2-) | > 30.0 |

Interpretation: The synthesized ADC maintains sub-nanomolar potency against HER2+ target cells (SK-BR-3) while exhibiting negligible toxicity against HER2- cells (MDA-MB-468). This vast differential validates the exceptional stability of the cyclopropyl linker in extracellular environments and the high specificity of the antibody delivery system[2].

References

-

Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC. nih.gov. 2

-

Novel Linker-Payload (SYNtecan E™) based on Topoisomerase 1 Inhibitor Exatecan enables Potent ADCs with Promising In Vivo Effi. synaffix.com. 1

-

Application Notes and Protocols for MC-GGFG-Exatecan Antibody-Drug Conjugate (ADC) Synthesis. benchchem.com. 5

-

CAS No : 182747-31-5 | Product Name : Benzyl 2-cyclopropyl-2-hydroxyacetate. pharmaffiliates.com. 3

-

MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan | Drug-Linker Conjugate for ADC. medchemexpress.com. 7

-

Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform. mdpi.com. 6

-

Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC. nih.gov. 4

-

EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof. google.com. 8

Sources

- 1. synaffix.com [synaffix.com]

- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof - Google Patents [patents.google.com]

Application Note & Protocol: Strategic Coupling of Benzyl 2-cyclopropyl-2-hydroxyacetate with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unique structural motifs into peptide-based therapeutics is a cornerstone of modern drug discovery. Benzyl 2-cyclopropyl-2-hydroxyacetate represents a valuable building block, offering a combination of steric constraint from the cyclopropyl group and a key hydrogen-bonding feature from the α-hydroxyl group. However, its effective coupling to amino acids presents a distinct synthetic challenge, primarily due to the presence of this reactive hydroxyl group and the fact that the starting material is a benzyl ester. This document provides two detailed protocols for the successful amide bond formation between 2-cyclopropyl-2-hydroxyacetic acid (derived from its benzyl ester) and amino acid derivatives. The protocols are designed to offer flexibility and address potential challenges, enabling researchers to select the most appropriate strategy for their specific synthetic goals.

Introduction: The Synthetic Challenge

Standard peptide coupling methodologies are optimized for the condensation of two amino acids, where the primary reactive functionalities are a carboxylic acid and an amine. The title compound, Benzyl 2-cyclopropyl-2-hydroxyacetate, introduces two critical considerations that deviate from this standard paradigm:

-

Ester starting material: The carboxylate is protected as a benzyl ester, necessitating a deprotection step to reveal the free carboxylic acid required for activation by common coupling reagents.

-

Nucleophilic α-hydroxyl group: The presence of an unprotected hydroxyl group on the α-carbon introduces a competing nucleophile. During the activation of the adjacent carboxylic acid, this hydroxyl group can participate in undesirable side reactions, most notably the formation of a homobislactone, which can significantly reduce the yield of the desired amide product.[1]

This guide presents two validated strategies to navigate these challenges:

-

Strategy A: Direct Coupling of the Unprotected Hydroxy Acid. A streamlined, atom-economical approach that relies on the careful selection of modern, chemoselective coupling reagents to favor amidation over side reactions.

-

Strategy B: A Protection-Based Approach. A robust, multi-step sequence that involves the temporary protection of the α-hydroxyl group, allowing for the use of a wider range of standard coupling conditions with minimal risk of side-product formation.

Core Strategic Decision-Making: To Protect or Not to Protect?

The choice between direct coupling and a protection-based strategy depends on several factors, including the scale of the reaction, the steric and electronic properties of the amino acid coupling partner, and the desired level of risk mitigation.

| Feature | Strategy A: Direct Coupling | Strategy B: Protection-Based |

| Efficiency | Higher step economy (fewer steps) | Lower step economy |

| Risk of Side Reactions | Moderate; dependent on reagent choice | Low; hydroxyl group is masked |

| Reagent Scope | Narrower; requires highly chemoselective reagents | Broader; compatible with most standard reagents |

| Development Time | Potentially requires more optimization | More predictable and generally reliable |

| Ideal Application | Small-scale synthesis, routine couplings | Large-scale synthesis, sterically hindered couplings, risk-averse projects |

Workflow Overview

The following diagrams illustrate the two strategic pathways for coupling 2-cyclopropyl-2-hydroxyacetic acid with an amino acid ester.

Caption: Workflow for Strategy B: Protection-Based Approach.

Protocol A: Direct Amide Coupling of Unprotected 2-cyclopropyl-2-hydroxyacetic Acid

This protocol prioritizes efficiency by avoiding protection/deprotection steps. Its success hinges on the use of a highly efficient and selective coupling reagent that rapidly forms the amide bond, outcompeting potential side reactions involving the free hydroxyl group. HATU is recommended for this purpose due to its high reactivity and ability to suppress racemization. [2][3][4]

Part 1: Saponification of Benzyl 2-cyclopropyl-2-hydroxyacetate

Materials:

-

Benzyl 2-cyclopropyl-2-hydroxyacetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Benzyl 2-cyclopropyl-2-hydroxyacetate (1.0 equiv.) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio).

-

Add LiOH (1.1-1.5 equiv.) to the solution.

-

Stir the reaction mixture at room temperature and monitor for the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-cyclopropyl-2-hydroxyacetic acid as a crude product, which can often be used in the next step without further purification.

Part 2: HATU-Mediated Amide Coupling

Materials:

-

2-cyclopropyl-2-hydroxyacetic acid (from Part 1)

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 equiv.)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-cyclopropyl-2-hydroxyacetic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

-

Add DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step, where the highly reactive OAt-active ester is formed. [4]3. In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equiv.) in a minimal amount of anhydrous DMF and add DIPEA (1.0 equiv.) to neutralize the salt and free the amine.

-

Add the free amine solution to the pre-activated acid solution.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-